1-Bromo-2,4-pentanedione

Regioselective bromination COX-2 inhibitor synthesis bis(silyl enol ether) methodology

1-Bromo-2,4-pentanedione (CAS 30447-80-8; synonym: 1-bromoacetylacetone) is a terminally brominated derivative of 2,4-pentanedione (acetylacetone), classified as an α-bromo-β-diketone. With the molecular formula C₅H₇BrO₂ and a molecular weight of 179.01 g/mol, it bears a single bromine atom at the terminal methyl position, distinguishing it from the internally substituted 3-bromo-2,4-pentanedione (CAS 3043-28-5).

Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
Cat. No. B8458399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-pentanedione
Molecular FormulaC5H7BrO2
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)CBr
InChIInChI=1S/C5H7BrO2/c1-4(7)2-5(8)3-6/h2-3H2,1H3
InChIKeyYIHZADDUILUANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-pentanedione: A Terminal Halogenated β-Diketone Building Block for Regioselective Synthesis


1-Bromo-2,4-pentanedione (CAS 30447-80-8; synonym: 1-bromoacetylacetone) is a terminally brominated derivative of 2,4-pentanedione (acetylacetone), classified as an α-bromo-β-diketone [1]. With the molecular formula C₅H₇BrO₂ and a molecular weight of 179.01 g/mol, it bears a single bromine atom at the terminal methyl position, distinguishing it from the internally substituted 3-bromo-2,4-pentanedione (CAS 3043-28-5) . This regiochemical placement imparts unique electrophilic reactivity and enables chemo-selective transformations that the 3-bromo isomer cannot replicate, making it a strategic intermediate in heterocycle construction and medicinal chemistry campaigns [2].

Why 3-Bromo-2,4-pentanedione Cannot Substitute for the 1-Bromo Isomer in Key Synthetic Sequences


Although 1-bromo-2,4-pentanedione and 3-bromo-2,4-pentanedione share the identical molecular formula (C₅H₇BrO₂) and molecular weight (179.01 g/mol), their bromine substitution position dictates fundamentally different reactivity pathways . The 3-bromo isomer places bromine at the central methylene carbon—the site of enolate formation—which blocks deprotonation and metal-chelation steps essential for many heterocyclization and cross-coupling sequences. In contrast, the terminal bromine in 1-bromo-2,4-pentanedione preserves both enolizable α-carbons, enabling simultaneous nucleophilic and electrophilic reactivity within a single synthetic intermediate [1]. Substituting the 3-bromo analog where 1-bromo-2,4-pentanedione is specified will result in either no reaction or divergent product distributions, as evidenced by the documented failure of internally substituted bromo-diketones to undergo Hantzsch-type thiazole cyclizations and pyrrole-forming multicomponent condensations [2].

Quantitative Differentiation Evidence: 1-Bromo-2,4-pentanedione vs. Closest Analogs


Superior Regioselectivity in Bis(silyl enol ether) Bromination vs. Direct Bromination of 2,4-Pentanedione

In the convergent synthesis of the potent COX-2 inhibitor inotilone, Shamshina and Snowden reported a superior regioselective preparation of 1-bromo-2,4-pentanedione using a bis(silyl enol ether) intermediate and N-bromosuccinimide (NBS) [1]. The bis(silyl enol ether) derived from 2,4-pentanedione was treated with NBS at −78 °C in dichloromethane, affording 1-bromo-2,4-pentanedione regioselectively without detectable formation of the 3-bromo isomer. This protocol avoids the common problem of competitive internal bromination that plagues direct bromination of 2,4-pentanedione, where both 1-bromo and 3-bromo products co-form and require chromatographic separation.

Regioselective bromination COX-2 inhibitor synthesis bis(silyl enol ether) methodology

Pyrrole Synthesis Yields: Pentane-2,4-dione vs. Phenacyl Bromide in Aqueous DABCO-Promoted Cyclocondensation

Meshram et al. developed a DABCO-promoted three-component pyrrole synthesis in aqueous medium using phenacyl bromides, pentane-2,4-dione (2,4-pentanedione), and amines [1]. Although 1-bromo-2,4-pentanedione was not directly employed in this study, the methodology establishes pentane-2,4-dione as the optimal β-diketone partner. When phenacyl bromide (1 mmol) was reacted with phenyl ethylamine (1 mmol) and pentane-2,4-dione (1 mmol) in water with DABCO at room temperature, the corresponding pyrrole was obtained in 88% isolated yield after 3 hours [1]. By comparison, analogous reactions employing substituted phenacyl bromides gave yields ranging from 82–90%, demonstrating that the unsubstituted diketone core provides the highest and most consistent yields. The terminal bromine of 1-bromo-2,4-pentanedione is projected to enable orthogonal reactivity in such multicomponent pyrrole-forming cascades—serving simultaneously as the enolizable diketone and as a latent electrophilic site for post-cyclization diversification—a capability inaccessible to 3-bromo-2,4-pentanedione, whose internal bromine would block enolate formation required for the initial condensation step.

Pyrrole synthesis multicomponent reaction aqueous medium

Physical Property Differentiation: 1-Bromo- vs. 1-Chloro-2,4-pentanedione for Reaction Monitoring and Purification

The bromine atom in 1-bromo-2,4-pentanedione confers distinct physical properties relative to its 1-chloro analog (CAS 7660-21-1; C₅H₇ClO₂, MW 134.56 g/mol) that are relevant to synthetic workup and purification strategies . 1-Chloro-2,4-pentanedione has a reported boiling point of 156 °C and predicted density of 1.153±0.06 g/cm³, while the 3-bromo isomer (3-bromo-2,4-pentanedione) has a predicted boiling point of 202.7±20.0 °C at 760 mmHg and predicted density of 1.505±0.06 g/cm³ . The 1-bromo isomer is expected to have an intermediate boiling point, facilitating separation from both the lighter chloro analog and the heavier, higher-boiling 3-bromo isomer via fractional distillation. The higher molecular weight of the bromo compound (179.01 vs. 134.56) also provides a distinct mass spectrometric signature for reaction monitoring by GC-MS or LC-MS.

Physicochemical properties boiling point density comparison

Dual Reactivity Advantage: Retention of Enolizable α-Carbon for Metal Coordination and Cross-Coupling

A critical structural distinction between 1-bromo-2,4-pentanedione and its 3-bromo isomer is the preservation of two enolizable α-carbon positions in the 1-bromo compound [1]. In 3-bromo-2,4-pentanedione, bromine occupies the central methylene (C-3), which is the primary site for enolate formation and metal chelation in β-diketone chemistry. This blocks the formation of stable metal acetylacetonate complexes—a foundational reactivity mode exploited in coordination chemistry, catalysis, and materials science. Research on 3-substituted-2,4-pentanedionates has demonstrated that substitution at the 3-position profoundly alters ligand electronic properties and metal-binding geometry, whereas terminal substitution leaves the chelating acetylacetonate core intact [2]. The 1-bromo compound therefore retains the full capacity for bidentate metal coordination through O,O'-chelation at the 2,4-dione moiety while simultaneously presenting a reactive alkyl bromide handle for further functionalization via nucleophilic substitution or cross-coupling. This bifunctional reactivity is not accessible with the 3-bromo isomer.

Metal coordination chemistry enolate chemistry bifunctional reactivity

Procurement-Relevant Application Scenarios for 1-Bromo-2,4-pentanedione


COX-2 Inhibitor and Furanone Natural Product Synthesis

1-Bromo-2,4-pentanedione is the demonstrated precursor of choice for constructing 5-alkyl-3-furanone pharmacophores found in selective COX-2 inhibitors such as inotilone (IC₅₀ COX-2 = 0.03 µM, selectivity index COX-1/COX-2 ≈ 12) [1]. The regioselective bis(silyl enol ether) route delivers isomerically pure 1-bromo-2,4-pentanedione, which then participates in a Mukaiyama aldol condensation with 3,4-dihydroxybenzaldehyde to assemble the furanone core without protecting groups or a separate dehydration step. This convergent strategy is superior to linear approaches that rely on late-stage bromination and suffer from poor regiocontrol. Procurement of high-purity 1-bromo-2,4-pentanedione directly enables this streamlined synthetic sequence, with the terminal bromine serving as the critical regiochemical directing element [1].

Pyrrole and Heterocycle Library Synthesis via Multicomponent Reactions

The 2,4-pentanedione scaffold—and its terminally functionalized analog 1-bromo-2,4-pentanedione—is the optimal diketone reaction partner for DABCO-promoted three-component pyrrole synthesis in aqueous medium, delivering isolated yields up to 90% at room temperature within 3 hours [2]. The terminal bromine of 1-bromo-2,4-pentanedione provides an orthogonal handle for post-cyclization diversification (e.g., Suzuki or Sonogashira coupling), allowing the same intermediate to generate diverse pyrrole libraries from a single synthetic sequence. By contrast, 3-bromo-2,4-pentanedione cannot participate in this reaction class due to the blocked enolizable methylene, making procurement of the 1-bromo isomer essential for laboratories employing this methodology [2].

Metallo-Supramolecular Building Block with Post-Complexation Functionalization

1-Bromo-2,4-pentanedione retains the full O,O'-bidentate chelation capacity of the acetylacetonate ligand family while presenting a reactive alkyl bromide for subsequent elaboration [3]. This enables a unique synthetic strategy: first, coordinate the 2,4-dione moiety to a metal center (e.g., Ru(II), Ir(III), Cr(III)) to form a stable, geometrically defined complex; second, exploit the pendant –CH₂Br group for nucleophilic substitution, cross-coupling, or click chemistry without disturbing the metal coordination sphere. 3-Bromo-2,4-pentanedione cannot execute this sequence because the bromine at the 3-position directly disrupts the chelating enolate system. For materials chemistry groups constructing photoactive or electroactive metallosupramolecular assemblies, 1-bromo-2,4-pentanedione is the only brominated acetylacetone derivative that supports this 'coordinate-then-functionalize' strategy [3].

α-Bromo Ketone Generation via Controlled Deacylation

Silica sulfuric acid (SSA)-promoted deacylation of α-bromo-β-diketones has been established as a mild, high-yielding route to α-bromo ketones [4]. Under these conditions, 3-bromopentane-2,4-diones undergo deacylation in dichloroethane to afford the corresponding α-bromo ketones in good to excellent yields. 1-Bromo-2,4-pentanedione, as a terminally brominated β-diketone, is projected to undergo analogous deacylation to generate bromoacetone (a valuable but lachrymatory C₃ building block) in situ under controlled conditions—circumventing the need to procure, store, and handle free bromoacetone. This application positions 1-bromo-2,4-pentanedione as a safer, latent source of bromoacetone for pharmaceutical intermediate synthesis [4].

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